(R)-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
®-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a naphthyridine core, a cyclopropyl group, and a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution reactions, where the pyrrolidine ring is introduced using suitable nucleophiles.
Functionalization of the pyrrolidine ring: The aminomethyl and methoxyimino groups are introduced through amination and oximation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine and carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield oximes, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicine, ®-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industrial applications, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of ®-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Levofloxacin: Another fluoroquinolone with a similar structure but different stereochemistry.
Moxifloxacin: A fluoroquinolone with additional functional groups that enhance its activity.
Uniqueness
®-7-(3-(Aminomethyl)-4-(methoxyimino)-3-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C19H22FN5O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[(3R,4Z)-3-(aminomethyl)-4-methoxyimino-3-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN5O4/c1-19(8-21)9-24(7-14(19)23-29-2)17-13(20)5-11-15(26)12(18(27)28)6-25(10-3-4-10)16(11)22-17/h5-6,10H,3-4,7-9,21H2,1-2H3,(H,27,28)/b23-14+/t19-/m1/s1 |
InChI Key |
FBFAUZJZQKXEGH-IXOWOOARSA-N |
Isomeric SMILES |
C[C@]\1(CN(C/C1=N\OC)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)CN |
Canonical SMILES |
CC1(CN(CC1=NOC)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)CN |
Origin of Product |
United States |
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